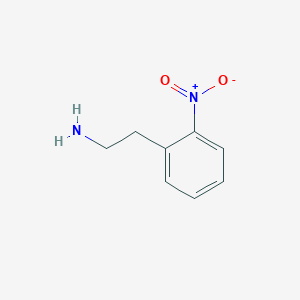

2-(2-Nitrophenyl)ethanamine

Description

BenchChem offers high-quality 2-(2-Nitrophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Nitrophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYSCXBCJJMZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500454 | |

| Record name | 2-(2-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33100-15-1 | |

| Record name | 2-(2-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 2-(2-Nitrophenyl)ethanamine (CAS 33100-15-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Nitrophenyl)ethanamine, with the CAS number 33100-15-1, is a chemical compound that holds interest as a potential building block in medicinal chemistry and materials science. Its structure, featuring a phenethylamine core with a nitro group in the ortho position of the phenyl ring, provides a scaffold for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its known properties, a detailed synthesis protocol, and safety information.

Chemical and Physical Properties

A summary of the key physicochemical properties of 2-(2-Nitrophenyl)ethanamine is presented in the table below. It is important to note that while some physical properties have been experimentally determined, others are predicted.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][][3][4] |

| Molar Mass | 166.18 g/mol | [1][][3][4] |

| Appearance | Red to dark red oil | [1] |

| Boiling Point | 147 °C at 13 Torr | [1] |

| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.37 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in acetonitrile. Slightly soluble in chloroform and methanol. | [1][4] |

Spectroscopic Data

Detailed experimental spectroscopic data for 2-(2-Nitrophenyl)ethanamine is limited in the public domain. However, some ¹H NMR data has been reported.

¹H NMR (200 MHz, CDCl₃): δ 7.90 (d, 1H), 7.50 (t, 1H), 7.40 (m, 2H), 3.00 (s, 4H), 1.40 (br, 2H).

Note: A full assignment with coupling constants for all peaks is not available. Researchers should perform their own spectral analysis for confirmation. No specific ¹³C NMR, FT-IR, or mass spectrometry data for this compound could be located. For reference, the FT-IR spectrum of a primary amine typically shows two N-H stretching bands between 3400 and 3250 cm⁻¹. The nitro group (NO₂) would be expected to show strong asymmetric and symmetric stretching bands around 1550 and 1350 cm⁻¹, respectively.

Synthesis

2-(2-Nitrophenyl)ethanamine can be synthesized via the reduction of 2-nitrophenylacetonitrile. The following protocol is based on a reported procedure.

Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)ethanamine

Starting Material: 2-Nitrophenylacetonitrile Reagent: Borane-dimethyl sulfide complex (BMS) in tetrahydrofuran (THF) Solvents: Tetrahydrofuran (THF), Methanol (MeOH)

Procedure:

-

In a round-bottom flask, dissolve 2-nitrophenylacetonitrile (6.8 g, 42 mmol) in 120 mL of tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 2M solution of borane-dimethyl sulfide complex in THF (48 mL, 96 mmol) to the cooled solution.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of 50 mL of methanol.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in 50 mL of methanol and heat to reflux for 1 hour.

-

Concentrate the solution under reduced pressure and dry under vacuum to yield 2-(2-nitrophenyl)ethanamine.

A visual representation of this synthesis workflow is provided below.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrophenethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenethylamine, also known as 2-(2-nitrophenyl)ethanamine, is a key chemical intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting neurological disorders. Its structure, featuring a phenethylamine backbone with a nitro group at the ortho position of the phenyl ring, provides a versatile scaffold for the development of novel therapeutics. This technical guide offers a comprehensive overview of the physicochemical properties of 2-Nitrophenethylamine, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological relevance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Nitrophenethylamine is essential for its effective use in research and drug development. These properties influence its reactivity, solubility, and pharmacokinetic profile. The available data for the free base of 2-Nitrophenethylamine (CAS Number: 33100-15-1) are summarized below.

Table 1: Physicochemical Properties of 2-Nitrophenethylamine

| Property | Value | Source |

| CAS Number | 33100-15-1 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 166.18 g/mol | [1][3] |

| Appearance | Brown liquid or Red to Dark Red oil | [1][4] |

| Boiling Point | 147 °C at 13 Torr (Predicted) | [4] |

| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 9.37 ± 0.10 (Predicted) | [4] |

| XLogP3 | 1.3 | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in Acetonitrile. | [3][4] |

| Storage Conditions | 0 - 8 °C | [1][2] |

It is important to distinguish the free base from its hydrochloride salt, 2-Nitrophenethylamine hydrochloride (CAS Number: 861337-74-8), which is a light yellow or off-white solid with a melting point of 174.5 °C.[5][6]

Synthesis and Purification

The primary synthetic route to 2-Nitrophenethylamine involves the reduction of 2-nitrophenylacetonitrile.

Experimental Protocol: Synthesis of 2-Nitrophenethylamine

Reaction Scheme:

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. aablocks.com [aablocks.com]

- 3. 2-(2-nitrophenyl)ethane amine - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. 2-(2-NITROPHENYL)ETHANAMINE | 33100-15-1 [chemicalbook.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

Technical Guide: Physicochemical Properties and Synthesis of 2-(2-Nitrophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties, a detailed experimental protocol for its synthesis, and methods for its characterization. 2-(2-Nitrophenyl)ethanamine is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.

Core Physicochemical Data

The quantitative properties of 2-(2-Nitrophenyl)ethanamine are summarized in the table below, providing a ready reference for experimental planning and computational modeling.

| Property | Value |

| Molecular Formula | C8H10N2O2[1][2][3][4] |

| Molecular Weight | 166.18 g/mol [3][4] |

| CAS Number | 33100-15-1[1][2][3] |

| Appearance | Red to Dark Red Oil |

| Boiling Point | 147 °C at 13 Torr |

| Density | 1.206 ± 0.06 g/cm³ (Predicted) |

| pKa | 9.37 ± 0.10 (Predicted) |

| Solubility | Slightly soluble in Chloroform and Methanol |

Experimental Protocols

A common and effective method for the synthesis of 2-(2-Nitrophenyl)ethanamine is the reduction of 2-nitrophenylacetonitrile. The following protocol details the synthesis and characterization of the target compound.

Synthesis of 2-(2-Nitrophenyl)ethanamine

This protocol is adapted from established chemical literature and outlines the reduction of the nitrile functional group to a primary amine using a borane-dimethyl sulfide complex.

Materials:

-

2-Nitrophenylacetonitrile

-

Borane-dimethyl sulfide complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-nitrophenylacetonitrile in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add borane-dimethyl sulfide complex dropwise to the stirred solution.

-

Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture to room temperature and cautiously quench the excess borane complex by the slow addition of methanol.

-

Workup: Acidify the mixture with aqueous HCl and stir for 30 minutes. Then, basify the solution with a saturated aqueous solution of NaHCO₃ until the pH is approximately 8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-nitrophenyl)ethanamine.

-

Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure compound.

Characterization of 2-(2-Nitrophenyl)ethanamine

To confirm the identity and purity of the synthesized product, the following characterization techniques are recommended.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). The expected proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the range of 7.0-8.0 ppm), the two methylene groups of the ethyl chain (aliphatic region, ~2.5-3.5 ppm), and the amine protons (which may be a broad singlet and its chemical shift can vary depending on concentration and solvent).

-

¹³C NMR: A carbon NMR spectrum will show distinct peaks for the eight carbon atoms in the molecule. The aromatic carbons will appear in the downfield region (~120-150 ppm), while the two aliphatic carbons will be in the upfield region.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

The IR spectrum should display characteristic absorption bands:

-

N-H stretching: Two bands for the primary amine in the region of 3400-3300 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Peaks around 3100-2850 cm⁻¹.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region.

-

N-H bending: A band around 1600 cm⁻¹.

-

3. Mass Spectrometry (MS):

-

Employ a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (166.18 g/mol ).

-

Analysis of the fragmentation pattern can provide further structural confirmation.

Synthesis Workflow Diagram

The following diagram illustrates the key transformation in the synthesis of 2-(2-Nitrophenyl)ethanamine from its nitrile precursor.

Caption: Synthesis of 2-(2-Nitrophenyl)ethanamine.

References

Spectroscopic Analysis of 2-(2-Nitrophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(2-Nitrophenyl)ethanamine, a key chemical intermediate. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data and analysis based on structurally analogous compounds. The information herein is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Spectral Data Summary

The following tables summarize the predicted and expected spectral data for 2-(2-Nitrophenyl)ethanamine. These values are calculated using computational models and by comparison with known data for similar structures, such as 2-phenylethanamine and various nitroaromatic compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 7.8 - 8.0 | Ar-H (adjacent to NO₂) |

| ~ 7.3 - 7.6 | Ar-H |

| ~ 3.1 - 3.3 | Ar-CH₂ |

| ~ 2.9 - 3.1 | CH₂-NH₂ |

| ~ 1.5 - 2.5 (broad) | NH₂ |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3300 | N-H stretch (amine) | Medium |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium |

| 1600 - 1585, 1500 - 1400 | C=C stretch (aromatic) | Medium-Strong |

| 1530 - 1500 | N-O stretch (asymmetric, nitro) | Strong |

| 1350 - 1330 | N-O stretch (symmetric, nitro) | Strong |

| 850 - 750 | C-H bend (out-of-plane, aromatic) | Strong |

Table 3: Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Assignment |

| 166 | [M]⁺ (Molecular Ion) |

| 150 | [M - NH₂]⁺ |

| 136 | [M - NO]⁺ |

| 120 | [M - NO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are generalized for a solid organic amine like 2-(2-Nitrophenyl)ethanamine and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-(2-Nitrophenyl)ethanamine.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the free induction decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done with a broader spectral width and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2-(2-Nitrophenyl)ethanamine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain insight into its fragmentation pattern.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a Direct Insertion Probe.

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of 2-(2-Nitrophenyl)ethanamine in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

Data Acquisition (EI mode):

-

The sample is vaporized in the injector and separated by the gas chromatography column.

-

The separated compound enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2-(2-Nitrophenyl)ethanamine.

Solubility of 2-(2-Nitrophenyl)ethanamine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile

Currently, there is a notable absence of specific quantitative solubility data for 2-(2-Nitrophenyl)ethanamine across a range of common organic solvents in peer-reviewed literature and chemical databases. However, some qualitative descriptions of its solubility have been reported. This information is summarized in Table 1. Given the lack of quantitative data, experimental determination is highly recommended for any application where precise solubility is a critical parameter.

Table 1: Qualitative Solubility of 2-(2-Nitrophenyl)ethanamine

| Solvent | Molecular Formula | Qualitative Solubility |

| Acetonitrile | C₂H₃N | Soluble[1] |

| Chloroform | CHCl₃ | Slightly Soluble |

| Methanol | CH₄O | Slightly Soluble |

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol outlines the necessary steps to accurately measure the solubility of 2-(2-Nitrophenyl)ethanamine in various organic solvents.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium.[2][3][4][5][6] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

2-(2-Nitrophenyl)ethanamine (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, isopropanol, acetone, toluene, chloroform)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)[7]

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid 2-(2-Nitrophenyl)ethanamine to a pre-weighed vial. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step is crucial to prevent undissolved particles from affecting the concentration measurement.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with the appropriate mobile phase for HPLC analysis.

-

Prepare a series of standard solutions of 2-(2-Nitrophenyl)ethanamine of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC. A typical mobile phase could be a mixture of acetonitrile and an acetate buffer.[7]

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of 2-(2-Nitrophenyl)ethanamine in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 2-(2-Nitrophenyl)ethanamine in the organic solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Visualized Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of 2-(2-Nitrophenyl)ethanamine.

Caption: Workflow for Shake-Flask Solubility Determination.

Role in Drug Development

2-(2-Nitrophenyl)ethanamine is relevant in the drug development landscape primarily as a known impurity of the drug Mirabegron and as a potential Calcitonin Gene-Related Peptide (CGRP) receptor antagonist.[1][8][9][10] This dual role highlights the importance of its characterization, including its solubility, for both quality control in drug manufacturing and for the exploration of new therapeutic agents.

Caption: Role of 2-(2-Nitrophenyl)ethanamine in Drug Development.

References

- 1. 2-(2-nitrophenyl)ethane amine - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. veeprho.com [veeprho.com]

- 10. Mirabegron 2-Nitrobenzeneethanamine Impurity - Opulent Pharma [opulentpharma.com]

A Comprehensive Technical Guide to the Safe Handling of 2-(2-Nitrophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-(2-Nitrophenyl)ethanamine (CAS No: 33100-15-1), a chemical intermediate utilized in various research and development applications, including the synthesis of CGRP receptor antagonists.[1] Adherence to stringent safety protocols is paramount when working with this and related nitro compounds to mitigate potential risks. This document outlines the known hazards, recommended handling procedures, and emergency responses.

Hazard Identification and Classification

While a definitive, universally adopted hazard classification for 2-(2-Nitrophenyl)ethanamine is not consistently available across all sources, related compounds and available safety data sheets (SDS) suggest that it should be handled as a substance with potential for acute toxicity, skin and eye irritation, and possible respiratory irritation. The hydrochloride salt of the related compound, (S)-1-(2-Nitrophenyl)ethanamine, is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[2]

GHS Hazard Statements for a Related Compound ((S)-1-(2-Nitrophenyl)ethanamine hydrochloride): [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Based on this, it is prudent to handle 2-(2-Nitrophenyl)ethanamine with a similar level of caution.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is a prerequisite for its safe handling.

| Property | Value | Source |

| Molecular Formula | C8H10N2O2 | [1][3][4] |

| Molecular Weight | 166.18 g/mol | [1][3][5] |

| Appearance | Red to Dark Red Oil | [1] |

| Boiling Point | 147 °C at 13 Torr | [1] |

| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| pKa | 9.37 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [3][6] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Install safety showers and eye wash stations in the immediate work area.[7]

Personal Protective Equipment (PPE):

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Government-approved safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[2][7] | To prevent eye contact which can cause serious irritation.[2] |

| Skin Protection | Compatible chemical-resistant gloves (inspect before use). A lab coat or protective clothing is mandatory. Protective boots may be required depending on the scale of work.[7][8] | To avoid skin contact which can lead to irritation.[2] |

| Respiratory Protection | A government-approved respirator should be used if ventilation is inadequate or if aerosols or dust are generated.[7][8] | To prevent inhalation which may cause respiratory irritation.[2] |

Hygiene Measures:

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][7]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Contaminated clothing should be removed and washed before reuse.[9]

Safe Handling and Storage

Handling:

Storage:

-

Keep containers tightly closed and upright.[7]

-

Store away from incompatible materials such as oxidizing agents and acids.[8][9]

-

Avoid overheating.[7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[7] |

| If on Skin | Wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][7][9] |

| If Inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Consult a physician.[2][7] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2][8][9] |

Always show the safety data sheet to the attending medical professional.[2]

Accidental Release Measures

Personal Precautions:

-

Use personal protective equipment.[2]

-

Ensure adequate ventilation.[2]

-

Evacuate personnel to safe areas.[2]

-

Avoid breathing dust or vapors.[2]

Environmental Precautions:

Methods for Cleaning Up:

-

For small spills, wipe dry, place in a sealed bag for waste disposal.[7]

-

For larger spills, sweep up and shovel into suitable, closed containers for disposal.[2][10]

-

Avoid creating dust.[2]

-

Ventilate the area and wash the spill site after material pickup is complete.[7]

Experimental Protocols: Best Practices

While specific experimental protocols for every application of 2-(2-Nitrophenyl)ethanamine are beyond the scope of this guide, the following general workflow outlines best practices for handling this chemical in a laboratory setting.

Workflow for Handling 2-(2-Nitrophenyl)ethanamine:

Caption: A generalized workflow for the safe handling of 2-(2-Nitrophenyl)ethanamine in a laboratory setting.

Detailed Steps:

-

Preparation and PPE: Before handling the chemical, ensure the work area (fume hood) is clean and uncluttered. Don all required PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Weighing and Transfer: As 2-(2-Nitrophenyl)ethanamine is an oil, use a tared container for weighing. Conduct all transfers within the fume hood to minimize inhalation exposure. Use a clean pipette or syringe for transferring the liquid.

-

Dissolution: When dissolving in solvents like chloroform or methanol, add the amine to the solvent slowly while stirring to ensure proper mixing. Be mindful of any potential exothermic reactions.

-

Reaction Quenching: If used in a chemical reaction, follow the specific quenching procedure outlined in the experimental protocol. Quenching should be done cautiously, especially if reactive reagents are present.

-

Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.

-

Decontamination: Thoroughly clean all glassware and equipment used. Wipe down the work surface in the fume hood. Remove and dispose of gloves properly, and wash hands thoroughly.

Signaling Pathways and Logical Relationships

The following diagram illustrates a decision-making process in the event of an accidental exposure.

Caption: A decision tree for first aid response to accidental exposure to 2-(2-Nitrophenyl)ethanamine.

This technical guide is intended to provide comprehensive safety and handling information for 2-(2-Nitrophenyl)ethanamine. It is imperative that all users of this chemical supplement this information with their institution's specific safety protocols and exercise due diligence in its handling.

References

- 1. 2-(2-NITROPHENYL)ETHANAMINE | 33100-15-1 [chemicalbook.com]

- 2. angenechemical.com [angenechemical.com]

- 3. aablocks.com [aablocks.com]

- 4. appchemical.com [appchemical.com]

- 5. 2-(2-nitrophenyl)ethane amine - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. cloudfront.zoro.com [cloudfront.zoro.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

The Strategic Utility of 2-(2-Nitrophenyl)ethanamine in Modern Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Nitrophenyl)ethanamine, a versatile chemical intermediate, has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a reactive nitro group ortho to an ethylamine side chain, render it a valuable building block for the construction of a diverse array of heterocyclic compounds and other complex molecular architectures. This technical guide provides a comprehensive overview of the potential research applications of 2-(2-Nitrophenyl)ethanamine, with a focus on its role in the synthesis of bioactive molecules, detailed experimental protocols, and the exploration of its derivatives' pharmacological properties.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-(2-Nitrophenyl)ethanamine is fundamental to its application in research and development. The following table summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 33100-15-1 | N/A |

| Molecular Formula | C₈H₁₀N₂O₂ | N/A |

| Molecular Weight | 166.18 g/mol | N/A |

| Appearance | Not specified in search results | N/A |

| Solubility | Not specified in search results | N/A |

| Storage | 2-8°C | N/A |

Core Synthetic Transformations and Applications

The primary utility of 2-(2-Nitrophenyl)ethanamine in synthetic chemistry lies in the strategic manipulation of its nitro and amino functionalities. The reduction of the nitro group to an amine is a pivotal transformation that unlocks a wide range of subsequent chemical reactions.

Reduction of the Nitro Group

The conversion of the nitro group in 2-(2-Nitrophenyl)ethanamine to a primary amine is a critical step that yields 2-(2-aminophenyl)ethanamine. This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2-(2-Nitrophenyl)ethanamine

Materials:

-

2-(2-Nitrophenyl)ethanamine

-

Palladium on carbon (10% Pd/C)

-

Methanol (or other suitable solvent)

-

Hydrogen gas

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard hydrogenation apparatus

Procedure:

-

In a flask suitable for hydrogenation, dissolve 2-(2-Nitrophenyl)ethanamine in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-aminophenyl)ethanamine.

-

The crude product may be purified further by crystallization or column chromatography if necessary.

Application in the Synthesis of Bioactive Molecules

Synthesis of Mirabegron

2-(2-Nitrophenyl)ethanamine is a crucial starting material in several patented synthetic routes for Mirabegron, a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder.[1][2] The synthesis leverages the core structure of 2-(2-Nitrophenyl)ethanamine, where the nitro group is eventually reduced to an amine that participates in amide bond formation.

The general synthetic strategy involves the N-alkylation of 2-(2-nitrophenyl)ethanamine followed by the reduction of the nitro group and subsequent coupling with a thiazole moiety.

Synthesis of Heterocyclic Scaffolds

The derivative, 2-(2-aminophenyl)ethanamine, is a valuable precursor for the synthesis of various heterocyclic systems, most notably isoquinolines and quinolines. These structural motifs are prevalent in a vast number of natural products and pharmacologically active compounds.

Isoquinoline Synthesis: The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines. This reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent. The necessary β-phenylethylamide can be readily prepared from 2-(2-aminophenyl)ethanamine.

Experimental Protocol: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Derivative

Materials:

-

2-(2-Aminophenyl)ethanamine

-

An appropriate acyl chloride (e.g., acetyl chloride)

-

A suitable base (e.g., triethylamine)

-

A dehydrating agent (e.g., phosphorus pentoxide or polyphosphoric acid)

-

Anhydrous solvent (e.g., toluene or xylene)

Procedure:

-

Amide Formation: React 2-(2-aminophenyl)ethanamine with an acyl chloride in the presence of a base to form the corresponding N-acyl-2-(2-aminophenyl)ethanamine.

-

Cyclization: Heat the resulting amide with a dehydrating agent such as phosphorus pentoxide in an anhydrous solvent like toluene to effect cyclization.

-

Work-up and Purification: After the reaction is complete, quench the reaction mixture, extract the product, and purify it using standard techniques such as column chromatography.

Potential Pharmacological Applications of Derivatives

While 2-(2-Nitrophenyl)ethanamine itself is primarily a synthetic intermediate, its derivatives have significant potential for pharmacological activity. The core phenylethylamine scaffold is a well-known pharmacophore present in numerous neurotransmitters and drugs targeting the central nervous system.

β-Adrenergic Receptor Modulation

As evidenced by its use in the synthesis of Mirabegron, derivatives of 2-(2-Nitrophenyl)ethanamine can be designed to target β-adrenergic receptors. Mirabegron's mechanism of action involves the relaxation of the detrusor muscle in the bladder via agonism of the β3-adrenergic receptor, leading to an increase in bladder capacity.[3][4] This highlights the potential for developing other selective β-adrenergic receptor modulators for various therapeutic applications.

Quantitative Data on Related Compounds

| Compound | Target | Assay | Activity | Reference |

| Mirabegron | Human β3-adrenoceptor | Functional Assay | EC₅₀ = 22.4 nM | [1] |

Conclusion

2-(2-Nitrophenyl)ethanamine serves as a strategically important and versatile building block in organic synthesis and medicinal chemistry. Its primary utility is realized after the reduction of its nitro group, which opens up a plethora of possibilities for constructing complex, biologically active molecules. The successful development of Mirabegron underscores the potential of this scaffold in drug discovery. Future research efforts focused on the derivatization of 2-(2-Nitrophenyl)ethanamine and the subsequent pharmacological evaluation of the resulting compounds are warranted and hold promise for the discovery of novel therapeutic agents. The detailed synthetic protocols and conceptual frameworks provided in this guide are intended to facilitate and inspire such research endeavors.

References

The Versatile Building Block: A Technical Guide to 2-(2-Nitrophenyl)ethanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(2-Nitrophenyl)ethanamine is a valuable and versatile building block in modern organic synthesis. Its unique structural features, comprising a reactive primary amine and a nitro-substituted aromatic ring, offer a gateway to a diverse array of complex molecular architectures. The strategic placement of the nitro group ortho to the ethylamine side chain allows for facile cyclization reactions, making it a particularly attractive precursor for the synthesis of various heterocyclic systems of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 2-(2-nitrophenyl)ethanamine, with a focus on its utility in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

2-(2-Nitrophenyl)ethanamine is a commercially available compound, typically appearing as a red to dark red oil.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 33100-15-1 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Boiling Point | 147 °C (at 13 Torr) | [1] |

| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.37 ± 0.10 (Predicted) | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

A complete spectroscopic characterization is essential for reaction monitoring and product confirmation. The following table consolidates the available spectroscopic data for 2-(2-nitrophenyl)ethanamine.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 7.90 (d, 1H), 7.50 (t, 1H), 7.40 (m, 2H), 3.00 (t, 2H), 2.85 (t, 2H), 1.45 (br s, 2H) |

| ¹³C NMR (CDCl₃) | δ 149.3, 136.2, 133.3, 131.8, 127.5, 124.6, 42.1, 35.8 |

| Infrared (IR) | ν (cm⁻¹): 3380 (N-H stretch), 3070 (aromatic C-H stretch), 2930, 2860 (aliphatic C-H stretch), 1610, 1575, 1450 (aromatic C=C stretch), 1520, 1350 (N-O stretch of nitro group) |

| Mass Spectrometry (EI) | m/z (%): 166 (M⁺), 149, 136, 120, 104, 92, 77 |

Core Synthetic Transformations

The synthetic utility of 2-(2-nitrophenyl)ethanamine is primarily centered around two key transformations: the reduction of the nitro group to a primary amine and subsequent intramolecular cyclization reactions.

Nitro Group Reduction: Gateway to Reactive Intermediates

The conversion of the nitro group to an amine is a fundamental step that unlocks the potential for a wide range of cyclization strategies. This transformation yields 2-(2-aminophenyl)ethanamine, a highly reactive diamine.

This method is often preferred due to its clean reaction profile and high yields.

Materials:

-

2-(2-Nitrophenyl)ethanamine

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a flask suitable for hydrogenation, dissolve 2-(2-nitrophenyl)ethanamine (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol%).

-

Seal the flask and purge the system with an inert gas, followed by hydrogen gas.

-

Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain 2-(2-aminophenyl)ethanamine, which can often be used in the next step without further purification.

References

An In-depth Technical Guide on the Discovery and History of 2-Nitrophenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenethylamine, a substituted phenethylamine derivative, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and fine chemicals. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving scientific interest in this foundational molecule. While detailed early experimental data is sparse in readily available literature, this document consolidates known synthetic pathways, key chemical properties, and its role as a versatile building block in medicinal chemistry and materials science.

Introduction

The phenethylamine scaffold is a ubiquitous structural motif in a vast number of biologically active molecules, including neurotransmitters, hormones, and a wide range of pharmaceuticals and psychedelic compounds. The introduction of a nitro group onto the phenyl ring, specifically at the ortho position to the ethylamine side chain, yields 2-nitrophenethylamine (also known as o-nitrophenethylamine or 2-(2-nitrophenyl)ethanamine). This substitution significantly influences the molecule's chemical reactivity, providing a versatile handle for further functionalization, most notably the reduction of the nitro group to a primary amine, which opens the door to a diverse family of substituted phenethylamines.

While not as extensively studied for its direct biological effects as its more famous derivatives, 2-nitrophenethylamine's importance lies in its role as a key precursor. It is a critical starting material for the synthesis of various therapeutic agents, particularly those targeting neurological disorders, as well as in the development of dyes and pigments.[1][2] This guide will trace the historical context of its synthesis and explore the chemical principles that make it a valuable tool for researchers and drug development professionals.

Discovery and Early Synthesis

The precise first synthesis of 2-nitrophenethylamine is not prominently documented in readily accessible historical chemical literature. However, the foundational chemistry for its synthesis was established in the early 20th century with the exploration of nitration reactions on aromatic compounds and the reduction of nitro groups.

The synthesis of the related isomer, 4-nitrophenethylamine, has been more extensively documented. Methods from the early 1900s included the nitration of phenylacetonitrile followed by reduction, or the acetylation of phenethylamine, subsequent nitration, separation of isomers, and finally deacetylation.[3] It is highly probable that the synthesis of 2-nitrophenethylamine was achieved through analogous methods around the same period, though a specific pioneering publication is not immediately evident from the available historical records.

One of the common historical approaches to synthesizing substituted phenethylamines involved the reduction of β-nitrostyrenes. The synthesis of 2-nitrophenethylamine can be logically inferred to have been achievable through the reduction of o-nitrostyrene.

Key Experimental Protocols: Foundational Synthetic Routes

While the original experimental protocol for the first synthesis of 2-nitrophenethylamine is not available, several well-established methods have been developed over the years for the synthesis of nitrophenethylamines. These protocols provide a foundational understanding of the chemistry involved.

Synthesis via Reduction of 2-Nitrophenylacetonitrile

A common and historically significant route to phenethylamines is through the reduction of the corresponding phenylacetonitrile.

Experimental Protocol:

-

Nitrile Reduction: 2-Nitro-benzeneacetonitrile is subjected to reduction. Historically, this could have been achieved using reagents like sodium in ethanol. Modern methods often employ catalytic hydrogenation (e.g., using a Raney Nickel catalyst) or metal hydrides like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Reaction Conditions: The reaction with LiAlH₄ is typically carried out at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

-

Work-up: The reaction is carefully quenched with water and a strong base (e.g., sodium hydroxide) to precipitate the aluminum salts.

-

Extraction and Purification: The resulting 2-nitrophenethylamine is then extracted from the reaction mixture using an organic solvent and purified by distillation or chromatography.

Synthesis via Reduction of o-Nitrostyrene

The reduction of a nitrostyrene derivative is another viable and historically relevant pathway.

Experimental Protocol:

-

Double Bond and Nitro Group Reduction: o-Nitrostyrene is treated with a reducing agent capable of reducing both the alkene double bond and the nitro group. Lithium aluminum hydride is a common reagent for this transformation.

-

Reaction Conditions: The reaction is typically performed in an anhydrous ether solvent under an inert atmosphere.

-

Work-up and Purification: Similar to the nitrile reduction, the reaction is quenched, and the product is extracted and purified.

Physicochemical Properties

A summary of the key physicochemical properties of 2-nitrophenethylamine and its hydrochloride salt is presented in Table 1.

| Property | 2-Nitrophenethylamine | 2-Nitrophenethylamine Hydrochloride |

| CAS Number | 33100-15-1 | 861337-74-8 |

| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 166.18 g/mol | 202.64 g/mol |

| Appearance | - | Light yellow solid |

| Melting Point | - | 174.5 °C |

Note: Data compiled from various chemical suppliers.

Role in Organic Synthesis and Drug Discovery

The primary significance of 2-nitrophenethylamine lies in its utility as a synthetic intermediate. The presence of the nitro group on the aromatic ring and the primary amine on the ethyl side chain provides two reactive sites for further chemical modifications.

Precursor to Substituted Phenethylamines

The most common transformation of 2-nitrophenethylamine is the reduction of the nitro group to an amine, yielding 2-aminophenethylamine. This diamine is a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic activities.

Applications in Materials Science

Beyond pharmaceuticals, 2-nitrophenethylamine and its derivatives are utilized in the synthesis of dyes and pigments.[1][2] The aromatic nitro group is a known chromophore, and its presence, along with the potential for further chemical modification, allows for the creation of a variety of colored compounds.

Conclusion

2-Nitrophenethylamine, while not a compound of significant direct pharmacological interest itself, holds a crucial position in the history and practice of organic synthesis. Its discovery and the development of its synthetic routes are intertwined with the broader history of substituted phenethylamines. For modern researchers, scientists, and drug development professionals, 2-nitrophenethylamine remains a valuable and versatile building block, offering a gateway to a vast chemical space of potentially therapeutic and industrially important molecules. A deeper understanding of its fundamental chemistry and historical context can inform the design and execution of novel synthetic strategies.

References

2-(2-Nitrophenyl)ethanamine hydrochloride vs freebase properties

An In-depth Technical Guide to 2-(2-Nitrophenyl)ethanamine: Hydrochloride Salt vs. Freebase Properties

Introduction

2-(2-Nitrophenyl)ethanamine is an aromatic amine that serves as a versatile intermediate in chemical synthesis. In the pharmaceutical industry, it is recognized both as a potential CGRP (Calcitonin Gene-Related Peptide) receptor antagonist and as a known impurity in the synthesis of Mirabegron, a medication for overactive bladder.[1][2][3][4] The compound can exist in its neutral (freebase) form or as a salt, most commonly the hydrochloride salt. The choice between the freebase and the hydrochloride salt is critical in research and drug development, as it significantly influences the compound's physicochemical properties, handling characteristics, and biological behavior.

This technical guide provides a detailed comparison of 2-(2-Nitrophenyl)ethanamine hydrochloride and its freebase form. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of key processes and relationships.

Core Physicochemical Properties

The conversion of a freebase to a hydrochloride salt is a common strategy to improve properties such as solubility and stability. The protonation of the basic amino group by hydrochloric acid results in an ionic compound, which typically presents as a crystalline solid with a higher melting point and enhanced aqueous solubility compared to the often oily or low-melting-point freebase.

The following table summarizes the key physicochemical properties of 2-(2-Nitrophenyl)ethanamine in both its hydrochloride and freebase forms, based on available data.

| Property | 2-(2-Nitrophenyl)ethanamine Hydrochloride | 2-(2-Nitrophenyl)ethanamine (Freebase) | Key Differences & Implications |

| CAS Number | 861337-74-8[1][4][5][6] | 33100-15-1[2][3][7][8][9][][11] | Unique identifiers for each form. |

| Molecular Formula | C8H11ClN2O2[1][4][6][12] | C8H10N2O2[2][3][7][9][] | Addition of HCl molecule to the freebase. |

| Molecular Weight | 202.64 g/mol [1][4][5][12] | 166.18 g/mol [2][3][7][] | Reflects the mass of the added HCl. |

| Physical Form | Off-white solid[5] | Red to dark red oil[2][13] | Salt formation leads to a crystalline solid state, improving handling and stability. |

| Melting Point | 174.5 °C[1] | Not applicable (Boiling Point specified) | The solid salt has a distinct melting point, whereas the freebase is a liquid at room temperature. |

| Boiling Point | Not available | 147 °C @ 13 Torr[2][13] | The freebase is distillable under reduced pressure. |

| pKa (Predicted) | Not available | 9.37 ± 0.10[2][13] | Indicates the basicity of the amino group in the freebase. |

| Solubility | Generally higher aqueous solubility expected. | Chloroform (Slightly), Methanol (Slightly)[2][13], Acetonitrile[3] | Salt form is expected to be more soluble in polar protic solvents like water. The pH of the medium significantly impacts solubility.[14][15] |

| Stability | Generally more stable as a solid.[16] | Less stable, particularly if impure. | The solid crystalline form of the hydrochloride salt typically offers better long-term stability. |

| Storage | Room Temperature or 2-8°C[1][4][17] | 2-8°C Refrigerator[3][8] | Refrigeration is recommended for the freebase to minimize degradation. |

Experimental Protocols

Detailed methodologies for the synthesis and interconversion of the two forms are crucial for practical applications.

Synthesis of 2-(2-Nitrophenyl)ethanamine (Freebase)

A common route for synthesizing the freebase is through the reduction of 2-nitrophenylacetonitrile.[2][7]

Methodology:

-

Reaction Setup: 2-nitro-benzeneacetonitrile is dissolved in tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere.

-

Reduction: The solution is cooled to 0°C. A reducing agent, such as dimethylsulfide borane complex, is added dropwise.

-

Reflux: After the addition is complete, the mixture is heated to reflux and maintained for approximately 8 hours to ensure complete reduction of the nitrile group.[7]

-

Quenching: The reaction is then quenched by the addition of methanol and refluxed for another hour.[7]

-

Workup: The solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup and extraction with an organic solvent.

-

Purification: The crude product is purified using column chromatography to yield pure 2-(2-nitrophenyl)ethanamine as an oil.

Caption: Workflow for the synthesis of the freebase form.

Synthesis of 2-(2-Nitrophenyl)ethanamine Hydrochloride

The hydrochloride salt can be prepared through a multi-step process starting from β-phenylethylamine. The following protocol is adapted from a similar synthesis of p-nitrophenyl ethylamine hydrochloride.[18]

Methodology:

-

Amine Protection: The starting material, β-phenylethylamine, is reacted with a protecting agent like acetic anhydride to form an N-acetylated intermediate. This protects the amino group from nitration.[18]

-

Nitration: The protected intermediate is added to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (e.g., 25-35°C). This step introduces the nitro group onto the phenyl ring, primarily at the ortho and para positions.[18]

-

Deprotection and Salt Formation: The nitrated intermediate is hydrolyzed under acidic conditions (e.g., refluxing with hydrochloric acid). This removes the acetyl protecting group and simultaneously protonates the amine, causing the hydrochloride salt to crystallize upon cooling.[18]

-

Isolation: The precipitated solid is isolated by filtration, washed, and dried to yield 2-(2-nitrophenyl)ethanamine hydrochloride.

Conversion of Freebase to Hydrochloride Salt

A more direct method involves the treatment of the synthesized freebase with hydrochloric acid.

Methodology:

-

Dissolution: The 2-(2-nitrophenyl)ethanamine freebase is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrogen chloride (HCl) in the same solvent (or gaseous HCl) is added dropwise to the freebase solution while stirring.

-

Precipitation: The hydrochloride salt, being insoluble in the nonpolar solvent, will precipitate out of the solution as a solid.

-

Isolation: The precipitate is collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and then dried under vacuum.

References

- 1. 2-NITROPHENETHYLAMINE HYDROCHLORIDE | 861337-74-8 [chemicalbook.com]

- 2. 2-(2-NITROPHENYL)ETHANAMINE | 33100-15-1 [chemicalbook.com]

- 3. 2-(2-nitrophenyl)ethane amine - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-Nitrophenethylamine hydrochloride | 861337-74-8 [sigmaaldrich.com]

- 6. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 7. 2-(2-NITROPHENYL)ETHANAMINE synthesis - chemicalbook [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. appchemical.com [appchemical.com]

- 11. aablocks.com [aablocks.com]

- 12. (R)-1-(2-nitrophenyl)ethanamine hydrochloride | C8H11ClN2O2 | CID 78357845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-硝基苯乙胺 CAS#: 33100-15-1 [m.chemicalbook.com]

- 14. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. (R)-1-(2-nitrophenyl)ethanamine hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 18. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of 2-(2-Nitrophenyl)ethanamine from 2-Nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of 2-(2-Nitrophenyl)ethanamine from 2-Nitrophenylacetonitrile. The primary method detailed is the reduction of the nitrile functionality using a borane-dimethyl sulfide complex, a high-yield approach suitable for laboratory-scale synthesis.

Introduction

2-(2-Nitrophenyl)ethanamine is a valuable building block in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various biologically active compounds. The efficient synthesis of this molecule from readily available starting materials is crucial for advancing research in these fields. This application note focuses on a reliable and high-yielding protocol for the reduction of 2-Nitrophenylacetonitrile to the target amine.

Reaction Scheme

The overall chemical transformation is the reduction of the nitrile group in 2-Nitrophenylacetonitrile to a primary amine, yielding 2-(2-Nitrophenyl)ethanamine.

Image of the chemical reaction from 2-Nitrophenylacetonitrile to 2-(2-Nitrophenyl)ethanamine would be placed here in a real document.

Experimental Protocol: Reduction using Borane-Dimethyl Sulfide Complex

This protocol is based on a reported high-yield synthesis and is suitable for researchers familiar with standard organic synthesis techniques.[1]

3.1. Materials and Reagents:

-

2-Nitrophenylacetonitrile

-

Borane-dimethyl sulfide complex (BMS, 2M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

3.2. Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-Nitrophenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. To this, slowly add a 2M solution of borane-dimethyl sulfide complex in THF (2.3 eq) dropwise via a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction for 8 hours.

-

Quenching: After the initial reflux period, carefully add methanol to the reaction mixture.

-

Final Reflux: Heat the mixture to reflux for an additional 1 hour to ensure the complete decomposition of any remaining borane complexes.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue can be purified by standard methods such as column chromatography to yield the final product, 2-(2-Nitrophenyl)ethanamine.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-(2-Nitrophenyl)ethanamine using the borane-dimethyl sulfide complex method.[1]

| Parameter | Value |

| Starting Material | 2-Nitrophenylacetonitrile |

| Reagent | Borane-dimethyl sulfide complex |

| Solvent | Tetrahydrofuran |

| Reaction Temperature | 0°C to reflux |

| Reaction Time | 8 hours (reduction), 1 hour (quench) |

| Reported Yield | 100% [1] |

Alternative Methods: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles and nitro groups.[2][3] This method typically involves the use of a metal catalyst (e.g., Palladium, Platinum, or Nickel) under a hydrogen atmosphere. While a specific, detailed protocol for the catalytic hydrogenation of 2-Nitrophenylacetonitrile to 2-(2-Nitrophenyl)ethanamine was not found in the initial literature survey, this approach remains a viable alternative. Researchers may need to screen various catalysts, solvents, and reaction conditions (temperature, pressure) to optimize this transformation for their specific needs.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-(2-Nitrophenyl)ethanamine from 2-Nitrophenylacetonitrile via the borane-dimethyl sulfide reduction method.

Caption: Workflow for the synthesis of 2-(2-Nitrophenyl)ethanamine.

Disclaimer: The provided protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: Borane Reduction Method for 2-(2-Nitrophenyl)ethanamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the synthesis of 2-(2-Nitrophenyl)ethanamine via the borane reduction of 2-(2-nitrophenyl)acetonitrile. The borane reduction method, specifically utilizing a borane-dimethyl sulfide complex, offers a highly efficient and quantitative route to the desired primary amine. This protocol outlines the experimental procedure, safety precautions, and expected outcomes. Furthermore, a comparison with other common reduction methods is presented, and the reaction mechanism is illustrated.

Introduction

Primary amines are crucial functional groups in a vast array of pharmaceuticals and bioactive molecules. The synthesis of 2-(2-Nitrophenyl)ethanamine is a key step in the preparation of various target compounds in drug discovery and development. The reduction of a nitrile group is a fundamental transformation to achieve this. While several reducing agents can effect this conversion, the use of borane complexes offers a chemoselective and high-yielding alternative, particularly when sensitive functional groups, such as a nitro group, are present. This application note focuses on the borane-dimethyl sulfide (BMS) mediated reduction of 2-(2-nitrophenyl)acetonitrile.

Data Presentation

A summary of the quantitative data for the synthesis of 2-(2-Nitrophenyl)ethanamine using various reduction methods is presented in Table 1.

| Reduction Method | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Purity | Reference |

| Borane Reduction | Borane-dimethyl sulfide complex | Tetrahydrofuran | 8 hours | Reflux | Quantitative | High | [1] |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol | 0.5 - 8 hours | 40 - 60 °C | Variable | High | [2][3] |

| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Diethyl ether | ~30 minutes (addition) | 0 °C to RT | High | High | [4] |

| Metal-based Reduction | Raney Nickel, Hydrazinium monoformate | Methanol | 2 - 10 minutes | Room Temp. | 90 - 95% | High | [5] |

Table 1: Comparison of Reduction Methods for Nitrile to Amine Conversion.

Spectroscopic Data of 2-(2-Nitrophenyl)ethanamine

-

¹H NMR (200 MHz, CDCl₃): δ 7.90 (d, 1H), 7.50 (t, 1H), 7.40 (m, 2H), 3.00 (s, 4H), 1.40 (br, 2H).[1]

-

¹³C NMR: Expected signals for aromatic carbons (approx. 120-150 ppm), and aliphatic carbons (-CH₂-CH₂-NH₂) (approx. 30-50 ppm).

-

Infrared (IR): Expected characteristic peaks for N-H stretching of a primary amine (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and N-O stretching of the nitro group (around 1520 and 1350 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) is expected at m/z = 166.18, corresponding to the molecular weight of 2-(2-Nitrophenyl)ethanamine.

Experimental Protocols

Borane Reduction of 2-(2-Nitrophenyl)acetonitrile

Materials:

-

2-(2-Nitrophenyl)acetonitrile

-

Borane-dimethyl sulfide complex (2M solution in tetrahydrofuran)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure: [1]

-

Reaction Setup: Under an inert atmosphere, a solution of 2-(2-nitrophenyl)acetonitrile (1.0 eq) in anhydrous tetrahydrofuran is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath. Borane-dimethyl sulfide complex (2.3 eq) is added dropwise to the stirred solution.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 8 hours.

-

Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of methanol.

-

Work-up: The solvent is removed under reduced pressure. The residue is dissolved in methanol and refluxed for 1 hour.

-

Isolation: The solution is concentrated under reduced pressure to yield 2-(2-nitrophenyl)ethanamine.

Safety Precautions:

-

Borane-dimethyl sulfide complex is a flammable and corrosive reagent that reacts violently with water. Handle it in a well-ventilated fume hood under an inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

-

The quenching process with methanol is exothermic and should be performed with caution.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-(2-Nitrophenyl)ethanamine.

Reaction Mechanism

Caption: Postulated mechanism of borane reduction of a nitrile.

References

- 1. 2-(2-NITROPHENYL)ETHANAMINE synthesis - chemicalbook [chemicalbook.com]

- 2. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

Application Notes and Protocols for 2-(2-Nitrophenyl)ethanamine in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of compound libraries. A key element in this methodology is the choice of a suitable linker, which tethers the growing molecule to an insoluble resin support. Photolabile linkers, in particular, offer a significant advantage as they allow for the mild, traceless cleavage of the synthesized compound from the solid support upon irradiation with UV light, avoiding the use of harsh acidic or basic conditions that can degrade sensitive molecules.

These application notes describe the use of 2-(2-Nitrophenyl)ethanamine as a precursor for a photolabile linker in solid-phase synthesis. The o-nitrobenzylamine core of this molecule is a well-established photolabile moiety. Upon irradiation, an intramolecular redox reaction occurs, leading to the cleavage of the bond connecting the synthesized molecule to the linker. This protocol is particularly useful for the synthesis of small molecules, peptides, and other organic compounds where mild cleavage conditions are paramount.

Principle of Photocleavage

The photolytic cleavage of the o-nitrobenzylamine linker is initiated by the absorption of UV light, typically around 365 nm. This leads to an excited state of the nitro group, which then abstracts a hydrogen atom from the benzylic position. A subsequent rearrangement and hydrolysis result in the formation of a 2-nitrosobenzaldehyde derivative and the release of the synthesized molecule with a free terminus.

Application: Solid-Phase Synthesis of a Carboxamide Library

This protocol outlines the use of 2-(2-Nitrophenyl)ethanamine to generate a resin-bound photolabile linker for the synthesis of a diverse library of carboxamides. The primary amine of 2-(2-Nitrophenyl)ethanamine is first acylated with a bifunctional spacer, which is then attached to a solid support. Subsequently, a variety of carboxylic acids can be coupled to the ethanamine moiety, and finally, the resulting amides are cleaved from the resin by photolysis.

Experimental Protocols

Protocol 1: Preparation of the Photolabile Linker Resin

This protocol describes the immobilization of a 2-(2-Nitrophenyl)ethanamine-derived linker onto an amino-functionalized solid support, such as aminomethyl polystyrene resin.

Materials:

-

Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g loading)

-

2-(2-Nitrophenyl)ethanamine

-

Succinic anhydride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Methanol (MeOH)

Procedure:

-

Swelling the Resin: Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

-

Acylation of 2-(2-Nitrophenyl)ethanamine:

-

In a separate flask, dissolve 2-(2-Nitrophenyl)ethanamine (1.5 mmol) and succinic anhydride (1.6 mmol) in DCM (15 mL).

-

Stir the mixture at room temperature for 4 hours.

-

Remove the solvent under reduced pressure to obtain the carboxylic acid-functionalized linker.

-

-

Coupling to the Resin:

-

Drain the DMF from the swollen resin.

-

Dissolve the functionalized linker (1.2 mmol) and HOBt (1.2 mmol) in DMF (10 mL).

-

Add DIC (1.2 mmol) to the solution and stir for 5 minutes.

-

Add the activated linker solution to the resin.

-

Shake the mixture at room temperature for 12 hours.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

-

Capping:

-

To cap any unreacted amino groups on the resin, add a solution of 10% acetic anhydride and 10% pyridine in DMF (10 mL).

-

Shake for 1 hour.

-

Wash the resin as described in step 4.

-

-

Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Solid-Phase Synthesis of a Carboxamide

This protocol details the coupling of a carboxylic acid to the prepared photolabile linker resin.

Materials:

-

Photolabile linker resin from Protocol 1

-

Carboxylic acid of interest (R-COOH)

-

DIC

-

HOBt

-

DMF

-

DCM

Procedure:

-

Swelling the Resin: Swell the photolabile linker resin (0.5 g, ~0.4 mmol) in DMF (5 mL) for 1 hour.

-

Activation of Carboxylic Acid:

-

In a separate vial, dissolve the carboxylic acid (1.2 mmol, 3 eq.) and HOBt (1.2 mmol, 3 eq.) in DMF (5 mL).

-

Add DIC (1.2 mmol, 3 eq.) and allow the mixture to stand for 5 minutes.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated carboxylic acid solution to the resin.